REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH3:10][N:11]([CH2:15][CH2:16]O)[CH2:12][CH2:13]O.S(=O)(=O)(O)O>>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH3:10][N:11]1[CH2:15][CH2:16][N:5]([C:4]2[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=2[O:2][CH3:1])[CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CN(CCO)CCO
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.71 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH3:10][N:11]([CH2:15][CH2:16]O)[CH2:12][CH2:13]O.S(=O)(=O)(O)O>>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH3:10][N:11]1[CH2:15][CH2:16][N:5]([C:4]2[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=2[O:2][CH3:1])[CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CN(CCO)CCO
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.71 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |